molecular formula C5H6BrNO2 B6239672 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole CAS No. 2649030-30-6

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Cat. No.: B6239672
CAS No.: 2649030-30-6
M. Wt: 192
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Description

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a heterocyclic compound with a unique structure that includes both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of a furan derivative with a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
  • 3-iodo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
  • 3-fluoro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Uniqueness

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds, such as those with chlorine, iodine, or fluorine atoms, which may have different reactivity and applications .

Properties

CAS No.

2649030-30-6

Molecular Formula

C5H6BrNO2

Molecular Weight

192

Purity

95

Origin of Product

United States

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